(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid BPH-608 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0521899
InChI: InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)
SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O
Molecular Formula: C20H20O7P2
Molecular Weight: 434.3 g/mol

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

CAS No.:

Cat. No.: VC0521899

Molecular Formula: C20H20O7P2

Molecular Weight: 434.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid -

Specification

Molecular Formula C20H20O7P2
Molecular Weight 434.3 g/mol
IUPAC Name [1-hydroxy-2-[3-(3-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid
Standard InChI InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)
Standard InChI Key YXQQNSYZOQHKHD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O
Appearance Solid powder

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s structure features a 1,1';3',1''-terphenyl core linked to an ethyl chain bearing two phosphonic acid groups at the 1-hydroxy position. This arrangement creates a rigid, planar aromatic system with enhanced steric and electronic properties compared to simpler bisphosphonates. The molecular formula C₂₀H₂₀O₇P₂ (molecular weight: 434.3 g/mol) reflects its polycyclic nature and high oxygen content .

Stereochemical Considerations

While crystallographic data remain limited, computational models suggest a non-chiral configuration due to symmetrical substitution patterns on the central benzene ring. The phosphonic acid groups adopt a tetrahedral geometry, facilitating hydrogen bonding with biological targets .

Spectroscopic and Physicochemical Properties

Key identifiers include:

PropertyValueSource
InChIKeyMPBUFKZCEBTBSK-UHFFFAOYSA-N
SMILESOC(CC1=CC=CC(=C1)C1=CC=C(C=C1)C1=CC=CC=C1)(P(=O)(O)O)P(=O)(O)O
LogP (Predicted)1.84
Water Solubility0.104 mg/mL

The low aqueous solubility (0.104 mg/mL) and moderate lipophilicity (LogP 1.84) suggest formulation challenges for systemic delivery, necessitating prodrug strategies or nanoparticle encapsulation .

Enzyme Inhibition and Mechanism of Action

Target Engagement: Farnesyl Diphosphate Synthase (FDPS)

This compound acts as a non-competitive inhibitor of FDPS (Ki ≈ 12 nM), a pivotal enzyme in the mevalonate pathway that catalyzes the synthesis of farnesyl pyrophosphate (FPP). FPP serves as a precursor for cholesterol, dolichols, and protein prenylation mediators .

Inhibition Kinetics

Mechanistic studies reveal two-step binding:

  • Initial recognition via electrostatic interactions between phosphonate groups and FDPS's Mg²⁺-binding pocket.

  • Conformational locking through π-stacking of the terphenyl moiety with Phe 240 and Tyr 204 residues .

Downstream Biological Effects

FDPS inhibition depletes cellular FPP pools, leading to:

  • Reduced protein prenylation (Ras, Rho GTPases), impairing cancer cell proliferation.

  • Apoptosis induction in osteoclasts, suggesting anti-resorptive applications .

  • Suppression of geranylgeranylation, impacting intracellular signaling cascades .

Pharmacological Data and ADMET Properties

Predicted ADMET Profile

ParameterValueImplication
Caco-2 Permeability-0.71 (Low)Poor intestinal absorption
PPB89%High plasma protein binding
CYP450 InhibitionNon-inhibitor (3A4, 2D6, 2C9)Low drug interaction risk
Ames TestNegativeMinimal mutagenic concern

Data from DrugBank highlight challenges in oral bioavailability, necessitating intravenous or localized delivery routes.

Toxicity Considerations

Acute toxicity studies in mice (LD₅₀: 320 mg/kg) revealed renal tubular necrosis at high doses, likely due to phosphonate-induced chelation of calcium and magnesium .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundTarget SpecificityIC₅₀ (FDPS)Solubility (mg/mL)
AlendronateFPPS1.2 μM1.4
Zoledronic AcidFPPS/GGPPS0.05 μM0.9
This CompoundFDPS0.012 μM0.104

The terphenyl derivative exhibits 10-fold greater FDPS affinity than zoledronic acid but suffers from poorer solubility, illustrating the structure-activity trade-off .

Therapeutic Index Optimization

Hybrid derivatives replacing the central phenyl ring with pyridine show improved solubility (0.87 mg/mL) while retaining 78% of FDPS inhibitory activity, suggesting viable optimization pathways .

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